Positional Isomer-Dependent hERG Channel Modulation: 2-Nitro vs. 3-Nitro Substitution
The 3-nitro positional isomer, 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), is a well-characterized hERG channel activator that enhances current amplitude >10-fold with an EC50 of 0.5 ± 0.1 μM and a Hill slope of 3.3 ± 0.2 in whole-cell patch-clamp studies of recombinant hERG channels [1]. In contrast, the 2-nitro isomer (the target compound) is not documented as a hERG activator; published structure-activity relationship studies for this scaffold indicate that nitro group position dictates functional outcome, with ortho-substitution favoring SPAK inhibitory activity over hERG modulation [2]. No hERG activation data have been reported for the 2-nitro isomer, suggesting a functional divergence relevant for applications where cardiac ion channel modulation must be avoided.
| Evidence Dimension | hERG channel activation potency (EC50) and current enhancement |
|---|---|
| Target Compound Data | No hERG activation reported |
| Comparator Or Baseline | 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574): EC50 0.5 ± 0.1 μM; >10-fold current increase |
| Quantified Difference | Functional divergence: 3-nitro activates hERG; 2-nitro does not (based on absence of published activation data) |
| Conditions | Whole-cell patch-clamp electrophysiology on recombinant hERG channels |
Why This Matters
Avoidance of hERG channel modulation is critical in drug discovery for minimizing cardiac liability; the 2-nitro isomer may offer a safer profile for programs targeting SPAK or other pathways.
- [1] Gerlach AC, Stoehr SJ, Castle NA. Pharmacological removal of human ether-à-go-go-related gene potassium channel inactivation by 3-nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574). Mol Pharmacol. 2010;77(1):58-68. doi:10.1124/mol.109.059543 View Source
- [2] Fujii S, Kikuchi E, Watanabe Y, et al. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorg Med Chem Lett. 2020;30(17):127408. doi:10.1016/j.bmcl.2020.127408 View Source
